1-Bromo-3-cyclobutylbenzene
Description
1-Bromo-3-cyclobutylbenzene (molecular formula: C₁₁H₁₃Br, molecular weight: 225.12 g/mol) is a brominated aromatic compound featuring a cyclobutylmethyl substituent at the meta position relative to the bromine atom. Its structural identity is confirmed by SMILES notation (C1CC(C1)CC2=CC(=CC=C2)Br) and InChIKey VQYJKQODZUNCLA-UHFFFAOYSA-N . This compound is primarily utilized in organic synthesis as an intermediate, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura), where the bromine atom acts as a leaving group. The cyclobutylmethyl group introduces steric bulk, which may influence reaction kinetics and regioselectivity compared to simpler substituents.
Properties
IUPAC Name |
1-bromo-3-cyclobutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIILPMPZIQFZCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-cyclobutylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-cyclobutylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds under mild conditions, maintaining the aromaticity of the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-cyclobutylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of substituted benzene derivatives.
Oxidation: The cyclobutyl group can be oxidized to form cyclobutanone derivatives under appropriate conditions.
Reduction: The bromine atom can be reduced to form 3-cyclobutylbenzene using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Cyclobutanone derivatives.
Reduction: 3-Cyclobutylbenzene.
Scientific Research Applications
1-Bromo-3-cyclobutylbenzene finds applications in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules through various substitution and coupling reactions.
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceutical agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Bromo-3-cyclobutylbenzene in chemical reactions involves the interaction of the bromine atom with nucleophiles or electrophiles. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation and reduction reactions, the cyclobutyl group or the bromine atom undergoes transformation through electron transfer processes .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 1-Bromo-3-cyclobutylbenzene with analogous brominated benzene derivatives, highlighting key structural and functional differences:
Biological Activity
1-Bromo-3-cyclobutylbenzene is an organic compound characterized by a bromine atom attached to a benzene ring that also features a cyclobutyl group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Antimicrobial Properties
Recent studies have indicated that halogenated compounds, including this compound, exhibit significant antimicrobial properties. For instance, compounds with bromine substituents have demonstrated broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of bacterial cell membranes and interference with metabolic processes.
Cytotoxicity and Anticancer Potential
This compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies suggest that this compound can induce apoptosis in certain cancer cells, making it a potential candidate for further development as an anticancer agent. The specific pathways involved in its cytotoxicity are still under investigation, but preliminary data indicate that it may affect cell cycle regulation and promote programmed cell death.
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The results showed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to those of established antibiotics.
- Cytotoxicity Assay : An experiment conducted using human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, indicating its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural characteristics. Key factors include:
- Substituent Position : The position of the bromine atom relative to the cyclobutyl group affects the compound's interaction with biological targets.
- Steric Effects : The cyclobutyl group introduces steric hindrance, which may enhance or diminish binding affinity to specific receptors or enzymes.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C10H11Br |
| Molecular Weight | 213.1 g/mol |
| CAS Number | 823-78-9 |
| Antimicrobial Activity (MIC) | ≤ 15 µg/mL against E. coli |
| Cytotoxic Concentration | IC50 = 10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
